molecular formula C19H18N2O12 B1609747 Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- CAS No. 140658-45-3

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Cat. No.: B1609747
CAS No.: 140658-45-3
M. Wt: 466.4 g/mol
InChI Key: HZOJLJBJSQWDQU-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of benzoic acid moieties linked through a 1,3-propanediylbis(oxy) bridge, with additional methoxy and nitro functional groups. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves the reaction of 4-hydroxybenzoic acid derivatives with 1,3-dibromopropane under basic conditions to form the 1,3-propanediylbis(oxy) linkage. Subsequent nitration and methylation steps introduce the nitro and methoxy groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and benzoic acid moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4,4’-[1,2-propanediylbis(oxy)]bis-: Similar structure but with a different linkage.

    Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-hydroxy-2-nitro-]: Similar but with hydroxy groups instead of methoxy.

    Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-amino-]: Similar but with amino groups instead of nitro.

Properties

IUPAC Name

4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOJLJBJSQWDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448635
Record name Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140658-45-3
Record name Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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